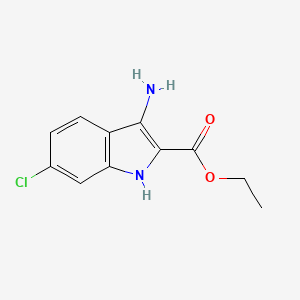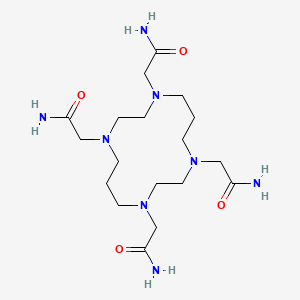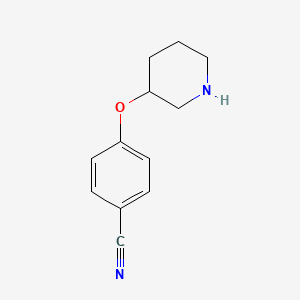![molecular formula C27H17N5Na2O8S B1498401 disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate CAS No. 72207-95-5](/img/structure/B1498401.png)
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino, hydroxy, and sulfo groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino benzoic acid, followed by coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can help in maintaining the required reaction conditions and improving the yield. Catalysts and solvents are often employed to enhance the reaction rates and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in redox reactions, while the sulfo and hydroxy groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzoic acid: Known for its use in dye synthesis and pharmaceutical applications.
4-Amino-3-hydroxybenzoic acid: Used in the preparation of sphingosine kinase inhibitors.
Benzoic acid, 4-hydroxy-: Commonly used as a preservative and in the synthesis of various organic compounds.
Uniqueness
The unique combination of functional groups in benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2) allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
72207-95-5 |
|---|---|
Formule moléculaire |
C27H17N5Na2O8S |
Poids moléculaire |
617.5 g/mol |
Nom IUPAC |
disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C27H19N5O8S.2Na/c28-14-6-5-13-11-22(41(38,39)40)24(25(34)17(13)12-14)32-30-19-8-7-18(15-3-1-2-4-16(15)19)29-31-20-9-10-21(33)23(26(20)35)27(36)37;;/h1-12,33-35H,28H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clé InChI |
HWMSOVGCOJHRML-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Key on ui other cas no. |
72207-95-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1498319.png)
![1,6-Bis[3-(trifluoromethyl)-3H-diazirin-3-yl]-3,8-dimethoxydibenzeneDiscontinued](/img/structure/B1498320.png)



![4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1498332.png)







